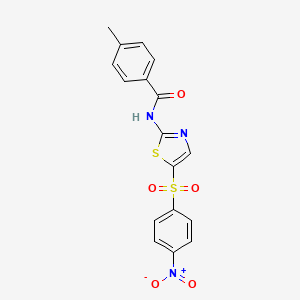

![molecular formula C11H16ClN3O B2479992 2-[(5-氯嘧啶-2-基)氧基]-N,N-二甲基环戊烷-1-胺 CAS No. 2200496-93-9](/img/structure/B2479992.png)

2-[(5-氯嘧啶-2-基)氧基]-N,N-二甲基环戊烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

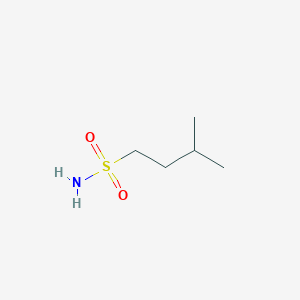

2-[(5-chloropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine, also known as JNJ-40411813, is a novel compound with potential therapeutic applications in the field of neuroscience. This compound belongs to the class of cyclopentane derivatives and has been developed as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2).

科学研究应用

抗菌和抗肿瘤活性

与 2-[(5-氯嘧啶-2-基)氧基]-N,N-二甲基环戊烷-1-胺 类似的化合物已被合成并评估其生物活性,包括杀虫、抗菌和抗肿瘤作用。研究表明,这些化合物对各种病原体和癌细胞系表现出有希望的活性:

- 杀虫和抗菌潜力:嘧啶连接的杂环化合物对粉蚧昆虫表现出显着的杀虫活性,对选定的微生物具有抗菌潜力 (Deohate & Palaspagar, 2020).

- 抗肿瘤活性:N-(2'-芳基氨基嘧啶4'-基)-N,2,3-三甲基-2H-吲唑-6-胺衍生物表现出显着的抗肿瘤活性,表明它们在癌症治疗中的潜力 (De-qing, 2011).

- 甲酰胺衍生物的抗菌活性:2-氯嘧啶-4-基甲酰胺衍生物对病原菌和真菌表现出有希望的抗菌活性 (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).

- 溴-氯嘧啶衍生物的合成和生物活性:已经合成出新型溴-氯嘧啶衍生物,并且对测试的细菌和真菌菌株表现出显着的抗菌活性 (Ranganatha 等人,2018).

晶体结构和合成

已经研究了各种嘧啶衍生物的合成和晶体结构,为其在科学研究中的潜在应用提供了见解:

- 三唑并[1,5-a]嘧啶的晶体结构:阐明了 N-(4-氯苯基)-5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-胺的晶体结构,揭示了通过 N—H⋯N 氢键和 π-堆叠相互作用形成的倒置二聚体 (Repich 等人,2017).

- 多杂环体系的抗菌评价:环戊并[4',5']吡啶并[3',2':4,5]呋并[3,2-d]嘧啶-7-胺表现出显着的抗菌特性,构效关系研究突出了特定取代基的作用 (Sirakanyan 等人,2021).

作用机制

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . It plays a crucial role in glucose homeostasis and insulin secretion .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of the adenylate cyclase pathway . This results in an increase in cyclic AMP levels, which in turn activates protein kinase A. The activation of this kinase leads to the phosphorylation of various proteins, triggering a cascade of events that result in the secretion of insulin and GLP-1 .

Pharmacokinetics

It was observed that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The activation of GPR119 by the compound leads to the secretion of insulin and GLP-1 . Insulin is a hormone that regulates the amount of glucose in the blood, while GLP-1 is an incretin hormone that stimulates insulin secretion in a glucose-dependent manner. Therefore, the compound’s action results in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .

属性

IUPAC Name |

2-(5-chloropyrimidin-2-yl)oxy-N,N-dimethylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15(2)9-4-3-5-10(9)16-11-13-6-8(12)7-14-11/h6-7,9-10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNGKFFZGRDFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

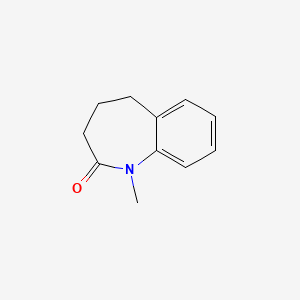

![3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2479909.png)

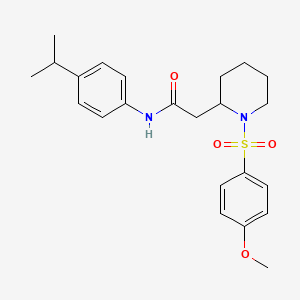

![Tert-butyl 4-[(5,6-dichloropyridin-3-yl)sulfonyl]-2,3-dimethylpiperazine-1-carboxylate](/img/structure/B2479911.png)

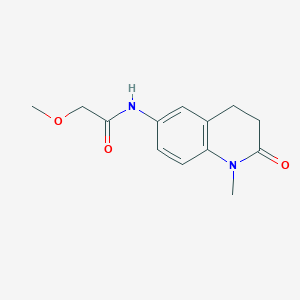

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)

![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2479920.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)

![4-chloro-3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoic Acid](/img/structure/B2479924.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)